molecular formula C16H11N3O B14192015 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one CAS No. 833479-72-4

4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one

Cat. No.: B14192015
CAS No.: 833479-72-4
M. Wt: 261.28 g/mol
InChI Key: ZLPDVQUVHXFLBA-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and an isoquinoline ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves the condensation of appropriate phenyl hydrazines with isoquinoline derivatives. One common method involves the cyclization of 1-acyl-2-(morpholin-4-yl)cycloalkenes with 3-amino-1-phenyl-1H-pyrazol-5(4H)-ones . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or isoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted pyrazoloisoquinolines with diverse functional groups, which can further enhance the compound’s biological activity and chemical properties.

Scientific Research Applications

4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development and other scientific applications.

Properties

CAS No.

833479-72-4

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

4-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-one

InChI

InChI=1S/C16H11N3O/c20-16-13-9-5-4-8-12(13)14-10-17-18-15(14)19(16)11-6-2-1-3-7-11/h1-10H,(H,17,18)

InChI Key

ZLPDVQUVHXFLBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NN3)C4=CC=CC=C4C2=O

Origin of Product

United States

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